Einecs 288-098-3

Description

Historical Context and Significance in Organic Chemistry

The study of pyridinium-based compounds has a rich history. The foundational understanding of the pyridinium (B92312) structure paved the way for the exploration of its various derivatives, including zwitterionic forms. These compounds have been instrumental in advancing several areas of organic chemistry. For instance, pyridinium N-phenoxide betaines have been famously used to create empirical scales of solvent polarity due to their pronounced solvatochromism—the change in color of a chemical substance depending on the polarity of the solvent. cdnsciencepub.comrsc.org This application has provided chemists with a valuable tool for understanding reaction mechanisms and solvent effects. Furthermore, the development of N-fluoro pyridinium salts, which are zwitterionic, has provided a class of effective and selective fluorinating agents, a significant contribution to synthetic organic chemistry. beilstein-journals.org The versatility of pyridinium zwitterions as building blocks in the synthesis of complex heterocyclic structures has also been a subject of continuous research, highlighting their importance in the construction of novel molecular frameworks. mdpi.comresearchgate.netrsc.org

Classification and Structural Features of Pyridinium Inner Salts

Pyridinium inner salts, or zwitterions, can be classified based on the nature of the negatively charged group and its position relative to the positively charged pyridinium nitrogen. The defining structural feature is the covalent linkage of a cationic pyridinium ring to an anionic group within the same molecule. acs.org

The general structure consists of a pyridine (B92270) ring where the nitrogen atom is quaternized, resulting in a positive charge. This cation is then intramolecularly associated with an anion. Common anionic components include carboxylates, sulfonates, and phenolates. cdnsciencepub.combeilstein-journals.org The specific arrangement and nature of these charged moieties significantly influence the molecule's physical and chemical properties, such as its solubility, polarity, and reactivity. For example, heterocyclic pyridinium betaines are noted for their zwitterionic character where a negatively charged aromatic electron-donating group is directly linked to the positively charged pyridinium ring. acs.orgresearchgate.net

Scope and Academic Relevance of 1-(Carboxylatomethyl)methylpyridinium Research

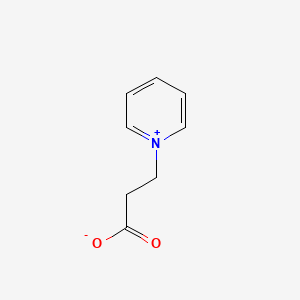

1-(Carboxylatomethyl)methylpyridinium (Einecs 288-098-3) is a specific example of a pyridinium betaine (B1666868) that has garnered academic interest. ontosight.ai Its structure consists of a pyridine ring with a methyl group and a carboxylatomethyl group attached to the nitrogen atom, creating the characteristic quaternary ammonium (B1175870) cation and an internal carboxylate anion. ontosight.ai

Research into this compound and its analogs explores their potential as building blocks in organic synthesis and their interactions with biological systems. ontosight.ai For instance, quaternary ammonium compounds, the class to which 1-(carboxylatomethyl)methylpyridinium belongs, have been investigated for their potential to interact with enzymes and cell membranes. ontosight.ai The study of such molecules contributes to a broader understanding of zwitterionic compounds and their potential applications in areas like materials science and the development of new chemical entities. ontosight.aiontosight.ai The ability to form specific synthons, such as the carboxylate–pyridinium NH synthon, through structural design is an area of active investigation, as it allows for the rational design of crystal structures with desired properties. rsc.org

Interactive Data Table: Properties of 1-(Carboxylatomethyl)methylpyridinium

| Property | Value |

| IUPAC Name | 1-(Carboxylatomethyl)methylpyridinium |

| Einecs Number | 288-098-3 |

| CAS Number | 85650-88-0 |

| Molecular Formula | C8H9NO2 nih.gov |

| Molecular Weight | 151.16 g/mol |

Structure

3D Structure

Properties

CAS No. |

85650-88-0 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

3-pyridin-1-ium-1-ylpropanoate |

InChI |

InChI=1S/C8H9NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7H2 |

InChI Key |

YERVJCPKZCIOLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C=C1)CCC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Carboxylatomethyl Methylpyridinium and Its Analogues

General Synthesis Strategies for Pyridinium (B92312) Betaines

Pyridinium betaines are characterized by an intramolecular salt structure. Their synthesis generally follows a few reliable strategies, primarily involving the formation of quaternary pyridinium salts.

One of the most common methods is the N-alkylation of pyridine (B92270) derivatives , a process known as the Menshutkin reaction. researchgate.net This involves treating a substituted or unsubstituted pyridine with an alkylating agent that contains a carboxylic acid or ester functionality. For instance, reacting a pyridine with an α-halo-substituted carboxylic acid, such as bromoacetic acid, directly yields the pyridinium betaine (B1666868). If an ester like ethyl bromoacetate (B1195939) is used, a pyridinium salt is formed, which can then be hydrolyzed to the corresponding betaine. researchgate.net

Another versatile approach involves the condensation of pyrylium salts with primary amines . researchgate.net Pyrylium salts react with nucleophiles like amines, leading to a ring-opening and subsequent ring-closing cascade that forms a substituted pyridinium ring. If the amine reactant also contains a carboxylate group, a pyridinium betaine can be synthesized directly. This method is particularly useful for preparing highly substituted betaines. researchgate.net

Pyridinium betaines can also be synthesized from other heterocyclic precursors. For example, N-heterocyclic norbornene dicarboximides, prepared from exo-norbornene-5,6-dicarboxylic anhydride (B1165640) and aminopyridines, can be converted into betaine precursors via the Menshutkin reaction with ethyl-bromoacetate. researchgate.net Highly dipolar betaines, such as pyridinium azolates, have also been synthesized and studied for their unique electronic properties. rsc.org

Table 1: General Synthetic Strategies for Pyridinium Betaines

| Method | Starting Materials | Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| N-Alkylation (Menshutkin Reaction) | Pyridine derivatives | α-halo-substituted carboxylic acids/esters (e.g., ethyl bromoacetate) | Pyridinium betaine or precursor | researchgate.net |

| Pyrylium Salt Condensation | 2,4,6-Triarylpyrylium salts | Primary amines with carboxylate groups (e.g., 2-(4-aminophenyl)indan-1,3-dione) | N-Aryl pyridinium betaines | researchgate.net |

| Modification of Precursors | N-pyridyl dicarboximides | Ethyl bromoacetate | Pyridinium betaine precursors | researchgate.net |

Targeted Synthesis of 1-(Carboxylatomethyl)methylpyridinium Derivatives

The synthesis of the titular compound and its close analogues involves specific applications of the general strategies mentioned above. The key is the introduction of a carboxymethyl group onto the pyridine nitrogen and a methyl group on the pyridine ring.

A direct and efficient method for this class of compounds is the quaternization of a methyl-substituted pyridine with a haloacetic acid or its ester. For example, the synthesis of 1-(Carboxymethyl)pyridinium Bromide ([CMPy]Br) , an acetic acid functionalized ionic liquid, has been reported. researchgate.net This nanocatalyst was prepared from the condensation of pyridine with bromoacetic acid. Similarly, reacting 3-methylpyridine (B133936) with bromoacetic acid would yield 1-(carboxymethyl)-3-methylpyridinium bromide.

An innovative, one-pot multicomponent reaction provides a green route to 5-methylpyridinium derivatives. niscpr.res.in This method involves the C2-functionalization of 3-methylpyridine-1-oxide by reacting it with an aromatic aldehyde and a β-ketoester in the presence of an ionic liquid catalyst. niscpr.res.in This approach highlights a modern, environmentally conscious pathway to substituted pyridinium compounds.

The alkylation of substituted pyridines with reagents like methyl 2-bromoacetate or diethyl 2-iodomalonate is a well-established route for producing pyridinium salts that are precursors to the target betaines. nih.gov The reaction conditions, such as the choice of solvent and the use of ultrasound activation, can be optimized to improve yields. nih.gov

Table 2: Examples of Targeted Synthesis of 1-(Carboxylatomethyl)pyridinium Analogues

| Target Compound/Analogue | Pyridine Precursor | Alkylating/Reacting Agent | Key Features/Catalyst | Reference(s) |

|---|---|---|---|---|

| 1-(Carboxymethyl)pyridinium Bromide | Pyridine | Bromoacetic acid | Nanocatalyst synthesis | researchgate.net |

| 5-Methylpyridinium derivatives | 3-Methylpyridine-1-oxide | Aromatic aldehyde, β-ketoester | Ionic liquid catalyst, green route | niscpr.res.in |

| Substituted Pyridinium Salts | 4-Substituted pyridines | Methyl 2-bromoacetate | Ultrasound activation | nih.gov |

| N-(1-Ethoxyvinyl)pyridinium Triflate | Pyridine | Ethoxyacetylene, Triflic acid | Forms a vinyl-substituted pyridinium salt | mdpi.com |

Advanced Synthetic Routes Involving Pyridinium Zwitterions

Pyridinium zwitterions, including betaines and their related ylides, are not merely synthetic targets but also powerful intermediates for constructing complex heterocyclic systems. researchgate.netrsc.org Their unique electronic structure allows them to participate in a variety of cyclization and annulation reactions.

The reactivity of pyridinium zwitterions is dominated by their ability to act as dipoles in cycloaddition reactions. clockss.org Pyridinium ylides, which are easily generated in situ from the corresponding pyridinium salts by deprotonation, are particularly important 1,3-dipoles. These reactions provide efficient access to fused nitrogen-containing heterocycles, most notably indolizine (B1195054) derivatives. nih.govclockss.org

The [3+2] annulation, or 1,3-dipolar cycloaddition, is the most characteristic reaction of pyridinium ylides. chim.itnih.gov In these reactions, the pyridinium ylide serves as a three-atom (C-N-C) component that reacts with a two-atom component (the dipolarophile) to form a five-membered ring.

A vast number of dipolarophiles have been employed, leading to a wide array of heterocyclic products.

With Alkenes: The reaction of pyridinium ylides with electron-deficient alkenes is a cornerstone for synthesizing indolizine scaffolds. rsc.org For instance, annulation with nitroalkenes, chim.itnih.gov gem-difluoroalkenes, acs.org and 3-alkenyl oxindoles rsc.org have been developed to produce functionalized indolizines and spiroindolizidine oxindoles. These reactions often proceed with high regio- and diastereoselectivity. rsc.org

With Alkynes: Alkynes, especially activated ones like dimethyl acetylenedicarboxylate (B1228247) (DMAD), are classic dipolarophiles for pyridinium ylides. nih.gov The initial dihydroindolizine cycloadducts typically undergo spontaneous air oxidation to yield stable, aromatic indolizine products. nih.gov Base-promoted, metal-free annulations with bromoalkynes have also been developed to afford substituent-diverse indolizines with complete regioselectivity. acs.org

These reactions can be performed under various conditions, including metal catalysis (e.g., palladium) rsc.org or simply by using a base like triethylamine (B128534) or potassium carbonate to generate the ylide in situ. nih.govacs.org

Table 3: Selected [3+2] Annulation Reactions of Pyridinium Ylides

| Dipolarophile | Key Conditions | Product | Reference(s) |

|---|---|---|---|

| Alkenes (general) | Palladium catalysis | 3-Unsubstituted indolizines | rsc.org |

| Nitroalkenes | Copper(II) acetate (B1210297) oxidant | Substituted indolizines | chim.itnih.gov |

| gem-Difluoroalkenes | Ambient air as oxidant | 2-Fluoroindolizines | acs.org |

| 3-Alkenyl oxindoles | Triethylamine base | Spiroindolizidine oxindoles | rsc.org |

| Bromoalkynes | K₂CO₃ base (metal-free) | C2-substituted indolizines | acs.org |

Cyclization Reactions and Annulation Pathways

[5+2] Cycloaddition Reactions

Beyond acting as 1,3-dipoles, certain pyridinium zwitterions can function as five-atom synthons in higher-order cycloadditions. mdpi.com These reactions are valuable for constructing seven-membered heterocyclic rings, such as diazepines.

A notable example involves the [5+2] cycloaddition of stable azomethine ylides, which are a class of pyridinium 1,5-dipoles, with activated alkynes like DMAD. researchgate.net This reaction, reported by Yoo and coworkers, provides an efficient route to biologically relevant 1,4-diazepine compounds. The stability of the pyridinium zwitterion precursors, which can be isolated, is key to the success of this transformation. researchgate.net

Cascade reactions involving pyridinium zwitterions have also been developed. A metal-free cascade [5+2]/[2+2] cycloaddition between pyridinium zwitterions and arynes (generated in situ) leads to complex polycyclic 1,4-benzodiazepines. mdpi.comresearchgate.net Furthermore, gold(I) catalysis has been employed to facilitate the [5+2] cyclization of allenamides with pyridinium 1,4-zwitterions. mdpi.com

The versatility of pyridinium zwitterions extends to even higher-order cycloadditions, enabling the synthesis of eight-membered rings. While less common than [3+2] or [5+2] reactions, these pathways open doors to novel chemical space. researchgate.net

An example of a formal higher-order cycloaddition is the nickel-catalyzed (5+3) reaction between quinolinium 1,4-zwitterionic thiolates and bicyclobutanes. researchgate.net Although this specific example uses a quinolinium analogue, it demonstrates the potential of the broader class of heteroaromatic zwitterions, including pyridinium systems, to participate in such transformations to build medium-sized rings. researchgate.netrsc.org These reactions showcase the remarkable utility of pyridinium zwitterions as synthons for constructing a wide range of cyclic compounds, from five- to eight-membered rings. researchgate.net

Stereoselective Synthesis Approaches

The development of stereoselective methods for synthesizing analogues of 1-(carboxylatomethyl)methylpyridinium has been a significant area of focus, aiming to control the three-dimensional arrangement of atoms in the final products.

A notable approach involves the regioselective and stereospecific [3+3] annulation between pyridinium 1,4-zwitterionic thiolates and aziridines. rsc.org This method facilitates the enantio-retained preparation of functionalized 3,4-dihydro-2H-1,4-thiazines. The reaction proceeds under mild, metal-free conditions, and its regioselectivity is heavily influenced by the substituents on the aziridine (B145994) ring. rsc.org

Furthermore, convergent and stereoselective syntheses have been developed for chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of the nucleoside Q precursor (PreQ₀). beilstein-journals.org This strategy allows for the efficient preparation of 4-substituted analogues with distinct three-dimensional characteristics, including chiral cyclopentane-1,2-diol and -1,2,3-triol derivatives. beilstein-journals.org The synthesis of fissoldhimine alkaloid analogues has also been achieved through sequential electrooxidation and heterodimerization of ureas, demonstrating another pathway to stereoselective outcomes. rsc.org Similarly, a concise stereoselective synthesis of (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been developed from (S)-diethylmalate in five steps. researchgate.net

Catalytic Strategies in Pyridinium Zwitterion Synthesis

Catalysis plays a pivotal role in the synthesis of pyridinium zwitterions and their derivatives, offering pathways that are often more efficient and selective than non-catalytic routes. These strategies can be broadly categorized into organocatalysis, metal-catalyzed reactions, and metal-free approaches.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of pyridinium zwitterion synthesis, a hydroquinine-based thiourea (B124793) has been employed as an organocatalyst. mdpi.com Researchers screened a series of bifunctional organocatalysts and found that this thiourea derivative (at 10 mol%) effectively promoted an asymmetric (3+4) cycloaddition in dichloromethane (B109758) (DCM) at room temperature. This process yielded a chiral product with good yield (82%) and moderate stereoselectivity (67% ee). mdpi.com In other work, piperidine (B6355638) has been used to facilitate the stereoselective synthesis of 2H-isoindolin-1,3-ylidenes from 2-(formylphenyl)acrylates and phenacylazide. rsc.org

Metal-Catalyzed Reactions

A wide array of transition metals has been used to catalyze reactions involving pyridinium zwitterions, enabling various cyclization and annulation strategies.

Copper Catalysis: Copper catalysts have been instrumental in several synthetic transformations. For instance, Yuan et al. described a copper-catalyzed decarboxylative cascade cyclization of propargylic cyclic carbonates/carbamates with pyridinium 1,4-zwitterions. mdpi.comnih.gov Using (CuOTf)₂·toluene as the catalyst in the presence of triethylamine (Et₃N), they synthesized fused polyheterocycles in good yields with excellent diastereoselectivities. mdpi.comnih.govresearchgate.net Another application is the copper(I) iodide-catalyzed [3+3] annulation of pyridinium 1,4-zwitterionic thiolates with iodonium (B1229267) ylides, which provides a novel route to 1,4-oxathiin (B13834599) derivatives under mild conditions. nih.gov

Rhodium Catalysis: Rhodium catalysts are effective in forming nitrogen-based pyridinium 1,4-zwitterions. Yoo et al. reported that a Rh₂(esp)₂-catalyzed reaction between 1-sulfonyl-1,2,3-triazoles and 2-phenylpyridine (B120327) could afford the isolable pyridinium 1,4-zwitterion in excellent yields. mdpi.com Furthermore, rhodium(III) has been shown to catalyze the (5+2) cyclization of these nitrogen-based zwitterions with alkynes. mdpi.com

Other Metal Catalysts: Gold(I)-catalyzed cyclization reactions represent another powerful synthetic method. mdpi.com In one study, the (5+2) cyclization of allenamides and nitrogen-based pyridinium 1,4-zwitterions was reported. mdpi.com Palladium catalysts have been used for the stereoselective hydroamidation of electron-deficient terminal alkynes with amides, leading to Z-enamides. organic-chemistry.org

| Catalyst System | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| (CuOTf)₂·toluene / Et₃N | Decarboxylative Cascade Cyclization | Propargylic carbonates/carbamates + Pyridinium 1,4-zwitterions | Fused Polyheterocycles | nih.gov, mdpi.com |

| CuI | [3+3] Annulation | Iodonium ylides + Pyridinium 1,4-zwitterionic thiolates | 1,4-Oxathiin Scaffolds | nih.gov |

| Rh₂(esp)₂ | Zwitterion Formation | 1-Sulfonyl-1,2,3-triazoles + 2-Phenylpyridine | Nitrogen-based Pyridinium 1,4-zwitterion | mdpi.com |

| Rh(III) | (5+2) Cyclization | Nitrogen-based pyridinium 1,4-zwitterions + Alkynes | N-Heterocycles | mdpi.com |

| Gold(I) | (5+2) Cyclization | Allenamides + Pyridinium 1,4-zwitterions | Cyclic Compounds | mdpi.com |

| Pd(OAc)₂ / TFA / NaOAc | Hydroamidation | Electron-deficient terminal alkynes + Amides | Z-Enamides | organic-chemistry.org |

Metal-Free and Catalyst-Free Approaches

Significant progress has been made in developing synthetic routes that avoid the use of metal catalysts, aligning with the principles of green chemistry.

One prominent metal-free strategy is the iodine-mediated C(sp³)–H bond functionalization for the synthesis of alkyl azaarene pyridinium zwitterions. acs.orgnih.gov This approach represents a conceptually different way to achieve C-H activation without transition metals. acs.orgresearchgate.netrsc.org

Additionally, several catalyst-free cycloaddition reactions have been reported. Li et al. devised a catalyst-free (3+3) cyclization using pyridinium 1,4-zwitterions and 4-NPhth substituted triazoles to synthesize 1,4-thiazine derivatives in moderate to good yields. mdpi.comnih.gov Zhai et al. extended this concept to a metal-free and catalyst-free (3+2) annulation reaction between pyridinium 1,4-zwitterions and various activated alkynes, affording tetrasubstituted thiophenes. mdpi.comnih.gov A straightforward, transition metal- and oxidant-free [3+2] cycloaddition of zwitterionic ketenimines and pyridinium salts has also been developed for synthesizing fully functionalized indolizines. researcher.life Other catalyst-free approaches include visible-light-mediated methods for cleaving the pyridinium C-N bond. nih.gov

Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing existing synthetic methods and designing new ones. The synthesis of 1-(carboxylatomethyl)methylpyridinium analogues often involves complex, multi-step pathways. A common preparatory method for the parent halide salt involves the Tschischibabin reaction, where α-picoline is reacted with chloroacetic acid. ajol.infoscielo.org.za

Investigation of Reaction Intermediates

Several studies have focused on trapping or spectroscopically observing the transient species that form during the synthesis of pyridinium zwitterion derivatives.

In a formal (4+1) cyclization reaction, a proposed mechanism involves the initial nucleophilic attack of an acetylide anion on the pyridinium 1,4-zwitterion. mdpi.com This attack leads to the 1,2-dearomatization of the pyridine ring and the formation of an initial intermediate (70). This is followed by a series of transformations, including an S-Michael addition/protonation to form intermediate 72, double bond isomerization to a key intermediate (73), a nitrogen-triggered ring-contraction to produce intermediate 74, and finally, sulfur atom extrusion and aromatization to yield the desired indolizine product. mdpi.com

In the iodine-mediated C–H activation of azaarenes, the mechanism is thought to begin with the coordination of iodine, which increases the acidity of the benzylic C–H bonds. rsc.org This generates an electrophilic 1-iodo-2-methylene-1,2-dihydroquinoline species. A subsequent nucleophilic attack by pyridine forms a 1-(quinolin-2-ylmethyl)pyridin-1-ium iodide intermediate, which is then deprotonated by a base like Et₃N to give a pyridinium ylide that engages in further reactions. rsc.org

Other investigated pathways have identified different key intermediates. For example, under thermal conditions for a (4+2) cyclization, a key intermediate (89) is generated from a 1,2,3-triazole with the release of nitrogen. mdpi.com In other syntheses, unstable pyridothiazines have been identified as transient intermediates in the stepwise formation of indolizines. researchgate.netscilit.com

| Reaction Type | Proposed Key Intermediate(s) | Description | Reference |

|---|---|---|---|

| Formal (4+1) Cyclization | Acetylide adduct (70), Pyridinium ylide (72), Ring-contracted species (74) | A multi-step pathway involving dearomatization, Michael addition, and ring contraction. | mdpi.com |

| Iodine-Mediated C-H Activation | 1-Iodo-2-methylene-1,2-dihydroquinoline, Pyridinium ylide | Iodine activates the C-H bond, leading to an electrophilic species that reacts with pyridine. | rsc.org |

| (4+2) Cyclization | Intermediate from 1,2,3-triazole (89) | Generated under thermal conditions with the extrusion of N₂. | mdpi.com |

| Stepwise [(5+1)-1] Cyclization | Pyridothiazines | Serve as transient intermediates in the formation of indolizine derivatives. | researchgate.net, scilit.com |

Role of Electrostatic Interactions in Reaction Mechanisms

Electrostatic interactions are fundamental forces that play a significant role in the reaction mechanisms involving 1-(carboxylatomethyl)methylpyridinium and its analogues. These interactions, arising from the attraction between oppositely charged species, are crucial in the formation of supramolecular structures and influence the behavior of these compounds in solution. nih.gov

The structure of pyridinium salts, such as 1-(carboxylatomethyl)methylpyridinium, inherently possesses a positively charged pyridinium ring and, in this specific case, a negatively charged carboxylate group, making it a zwitterion. This charge distribution facilitates strong intermolecular and intramolecular electrostatic interactions. The stability and solubility of these compounds in various solvents, particularly polar ones, are heavily influenced by these forces. ontosight.ai For instance, the viscosity of ionic liquids, a class of compounds that includes pyridinium salts, is dependent on a combination of electrostatic interactions, van der Waals forces, and hydrogen bonds between the constituent ions. uva.es

In the context of reaction mechanisms, electrostatic forces can direct the assembly of reactants into specific orientations, thereby influencing the reaction pathway. Self-assembly processes, driven by the attraction between cationic and anionic components, can lead to the formation of well-defined nanostructures. nih.gov While direct studies on 1-(carboxylatomethyl)methylpyridinium are limited, research on related systems, such as those involving polyoxometalates and pyridinium-based cations, demonstrates that non-covalent interactions, dominated by electrostatics, are key to creating self-assembled materials. rsc.org

Table 1: Influence of Electrostatic Interactions on Reaction Characteristics

| Interaction Type | Description | Impact on Reaction Mechanisms |

| Ion-Ion | Attraction/repulsion between fully charged species (e.g., pyridinium cation and carboxylate anion). | Governs aggregation, solubility, and the formation of ionic liquid structures. uva.es |

| Ion-Dipole | Attraction between an ion and a polar molecule. | Influences solvation and the interaction with polar reactants or solvents. |

| Hydrogen Bonding | A strong type of dipole-dipole interaction involving H and an electronegative atom (O, N). nih.gov | Directs molecular assembly, crucial for substrate binding and catalysis. researchgate.netresearchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can work in concert with electrostatic forces to stabilize transition states and intermediates. nih.gov |

Regio- and Stereoselectivity Studies

Regio- and stereoselectivity are critical aspects of chemical synthesis that determine the spatial orientation and specific isomeric form of a product. mdpi.commasterorganicchemistry.com Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity is the preferential formation of one stereoisomer over others. masterorganicchemistry.comyoutube.com Although specific studies focusing exclusively on the regio- and stereoselectivity in the synthesis of 1-(carboxylatomethyl)methylpyridinium are not extensively documented, the principles can be applied to its known synthetic routes and those of its analogues.

The synthesis of related indolizine structures, which uses 1-(carboxymethyl)-2-methylpyridinium halide as an intermediate, involves a condensation reaction followed by a 1,3-dipolar cycloaddition. ajol.infoscielo.org.za Cycloaddition reactions are well-known for their potential to exhibit high levels of regio- and stereoselectivity, which are often governed by the electronic and steric properties of the reacting components. numberanalytics.com

Regioselectivity: In the synthesis of analogues, the initial step often involves the reaction of a substituted pyridine (like α-picoline) with a haloacetic acid derivative. ontosight.aiajol.info The position of the substituent on the pyridine ring (e.g., the methyl group in α-picoline) directs the subsequent reactions. For instance, in the Tschischibabin reaction for preparing aminopyridines, the position of functionalization is highly regioselective. Similarly, in subsequent cycloaddition steps, the orientation of the dipole and the dipolarophile determines the regiochemistry of the resulting heterocyclic ring. The selectivity is often predictable by considering the frontier molecular orbitals of the reactants.

Stereoselectivity: Stereoselectivity becomes relevant when new chiral centers are formed during a reaction. While the basic structure of 1-(carboxylatomethyl)methylpyridinium is achiral, reactions involving its analogues can lead to chiral products. For example, in the electrochemical synthesis of orexin (B13118510) receptor antagonists, which are complex molecules, exclusive regio- and stereoselectivity were achieved in the formation of α-hydroxyl amide metabolites. nsf.gov This highlights that under specific reaction conditions (electrochemical, enzymatic, or with chiral catalysts), it is possible to control the stereochemical outcome of reactions involving similar heterocyclic scaffolds. mdpi.comnsf.gov The formation of a single stereoisomer is often the result of a concerted reaction mechanism or a pathway where one transition state is significantly lower in energy than all other possibilities. masterorganicchemistry.com

Table 2: Factors Influencing Selectivity in Pyridinium Analogue Synthesis

| Selectivity Type | Controlling Factors | Potential Synthetic Step | Example Principle |

| Regioselectivity | Electronic effects of substituents, Steric hindrance, Reaction mechanism (e.g., orbital control). masterorganicchemistry.com | Alkylation of the pyridine nitrogen, Cycloaddition reactions. ajol.infonumberanalytics.com | Markovnikov's rule in addition reactions to unsymmetrical alkenes. masterorganicchemistry.com |

| Stereoselectivity | Chiral catalysts or auxiliaries, Reaction temperature, Solvent, Nature of the substrate and reagent. | Asymmetric hydrogenation, Enantioselective alkylation, Diastereoselective cycloadditions. | The use of enzymes (biocatalysts) to produce a single enantiomer of a chiral product. mdpi.com |

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and probing the intra- and intermolecular interactions within a molecule. mdpi.com

FTIR spectroscopy is particularly useful for characterizing the carboxylic acid functional group, which exhibits distinctive absorption bands influenced by hydrogen bonding. orgchemboulder.com In the condensed phase, carboxylic acids like 1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid typically exist as hydrogen-bonded dimers. libretexts.orglibretexts.org This strong intermolecular interaction leads to a characteristic, very broad O-H stretching absorption band that extends from approximately 2500 to 3300 cm⁻¹. orgchemboulder.comlibretexts.org This broad envelope often overlaps with the sharper C-H stretching vibrations of the alkyl and aromatic portions of the molecule. libretexts.org

Another key diagnostic band is the carbonyl (C=O) stretch. For hydrogen-bonded dimers of carboxylic acids, this absorption is typically observed in the range of 1710-1760 cm⁻¹. libretexts.org The presence of conjugation with the aromatic ring can lower this frequency. libretexts.org The gas-phase IR spectrum of 1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid shows characteristic absorptions that align with these principles. nist.gov Other significant vibrations include the C-O stretching and O-H bending modes. orgchemboulder.com

Table 1: Characteristic FTIR Absorption Bands for Carboxylic Acids

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad | Characteristic of carboxylic acid dimers. orgchemboulder.comlibretexts.org |

| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 | Medium to Sharp | Often superimposed on the broad O-H band. libretexts.org |

| C=O Stretch (Dimer) | 1710 - 1760 | Strong | Position can be influenced by conjugation. libretexts.org |

| C-O Stretch | 1210 - 1320 | Strong | Coupled with O-H in-plane bending. orgchemboulder.com |

This table provides generalized data for carboxylic acids. Specific values for the title compound may vary.

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that involve a change in molecular polarizability. researchgate.net For 1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid, Raman spectra would reveal key vibrational modes of its structural components. The cyclopentane (B165970) ring itself has characteristic vibrational modes that are sensitive to its conformation. aip.orgresearchgate.net The aromatic ring gives rise to distinct bands, including the C-C stretching vibrations within the ring and C-H stretching. The carbonyl (C=O) stretch is also Raman active. Studies on related molecules like cyclopentane have shown that Raman spectroscopy can be used to analyze the molecule's symmetry and conformational state at different temperatures. researchgate.net The spectra of substituted cyclopentanes are complex, but allow for the assignment of fundamental vibrations, overtones, and combination bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid is expected to show distinct signals for the aromatic protons, the cyclopentane protons, the methoxy (B1213986) group protons, and the acidic proton of the carboxyl group. The aromatic protons on the para-substituted ring would typically appear as two doublets in the range of 6.8-7.5 ppm. The protons of the cyclopentane ring would produce complex multiplet signals in the aliphatic region (approximately 1.5-2.7 ppm). rsc.org The methoxy group (–OCH₃) protons would appear as a sharp singlet around 3.8 ppm. hmdb.ca The carboxylic acid proton (–COOH) is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm, often around 12 ppm, though its position is dependent on concentration and solvent. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 165-185 ppm. libretexts.org The aromatic carbons would appear between 114 and 160 ppm, with the carbon attached to the oxygen of the methoxy group being the most deshielded. The quaternary carbon of the cyclopentane ring to which the phenyl and carboxyl groups are attached would also be significantly deshielded. The methoxy carbon appears around 55 ppm, and the aliphatic carbons of the cyclopentane ring would be found in the upfield region of the spectrum. arkat-usa.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10 (broad s) | 165 - 185 |

| Aromatic Protons (Ar-H) | 6.8 - 7.5 (m) | 114 - 160 |

| Methoxy Protons (-OCH₃) | ~ 3.8 (s) | ~ 55 |

| Cyclopentane Protons (-CH₂-) | 1.5 - 2.7 (m) | 25 - 50 |

These are approximate chemical shift ranges based on data for analogous compounds like 1-(4-methoxyphenyl)cyclohexanecarboxylic acid and other derivatives. google.comnih.govchemicalbook.com The exact values can vary with solvent and experimental conditions.

Modern computational chemistry allows for the theoretical calculation of NMR chemical shifts using methods like Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.gov These calculations, performed on an optimized molecular geometry, can predict the chemical shifts for ¹H and ¹³C nuclei. researchgate.net

For many organic molecules, including carboxylic acids, a strong linear correlation is observed between the experimentally measured chemical shifts and the theoretically calculated values. nih.govworldscientific.com This correlation is a powerful tool for verifying spectral assignments and confirming the proposed structure. Discrepancies between experimental and calculated shifts can sometimes point to specific conformational effects or intermolecular interactions, such as the strong hydrogen bonding in carboxylic acid dimers, which can be modeled in the calculations. acs.org Such comparative studies enhance the confidence in the structural elucidation derived from NMR data. nih.gov

X-ray Diffraction Studies for Solid-State Characterization

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for 1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid was not found in the surveyed literature, analysis of related compounds provides significant insight into its expected solid-state characteristics.

Crystal Engineering and Packing Analysis

The crystal engineering of Reichardt's dye, a pyridinium (B92312) N-phenoxide betaine (B1666868), reveals a complex solid-state chemistry heavily influenced by the crystallization solvent. researcher.lifersc.org The molecule's rugged topology presents challenges for efficient packing, often resulting in crystal structures that incorporate solvent molecules to fill space, a phenomenon known as solvatomorphism. researcher.lifersc.org A systematic study of crystallization in various solvents has demonstrated that the resulting solid-state assembly is dependent on the nature of the solvent-solute interactions in the solution phase. rsc.org

A common crystal structure obtained features hexagonal channels with a diameter of approximately 7.2 Å, which are occupied by crystallographically-diffuse solvent molecules. researcher.life This structure is stabilized by a combination of aromatic interactions and C–H⋯O hydrogen bonds between the dye molecules themselves and is robust enough to be maintained even after the removal of the solvent. researcher.life However, the presence of aromatic or polar protic solvents can perturb this hexagonal channel topology. rsc.org

High-pressure single-crystal X-ray diffraction has proven to be a valuable technique for exploring the crystal engineering of Reichardt's dye, allowing for the formation and characterization of solvates that are unstable under atmospheric conditions. nih.goviucr.org For instance, high-pressure environments have facilitated the determination of crystal structures of Reichardt's dye solvated with four molecules of ethanol (B145695) or methanol (B129727). nih.goviucr.org These studies underscore the intricate relationship between solvent properties, molecular conformation, and crystal packing, highlighting the potential of high-pressure methods to expand the field of crystal engineering. nih.goviucr.org

The packing arrangement is also influenced by weak intermolecular interactions. For example, in a solvate grown from chloroform (B151607), a water cluster can be observed with intermolecular hydrogen bonds between the water molecules and the dye. researchgate.net The packing can also result in different channel topologies with varying diameters, such as 4.0 Å and 4.6 Å. researchgate.net

Analysis of Zwitterionic Form and Hydrogen Bond Networks

Reichardt's dye exists as a zwitterion, possessing both a positively charged pyridinium ring and a negatively charged phenolate (B1203915) moiety. iupac.orgiupac.org This zwitterionic nature is fundamental to its chemical and physical properties. The oxygen atom on the phenolate portion is highly basic, making it a strong hydrogen bond acceptor. nih.gov This characteristic leads to the formation of extensive hydrogen bond networks with protic solvent molecules. nih.gov

These hydrogen bonds play a pivotal role in the physicochemical properties of the dye in solution and in the solid state. nih.gov The interactions between the dye and solvent molecules, particularly through hydrogen bonding, are a key factor in the observed solvatochromic effects. nih.gov In the solid state, hydrogen bonds between the dye and solvent molecules, as well as intermolecular C–H⋯O bonds, are crucial in stabilizing the crystal lattice. researcher.liferesearchgate.net For example, in a chloroform solvate, intermolecular hydrogen bonds are observed between water molecules and the dye. researchgate.net

The conformation of the zwitterionic dye in its crystal solvates confirms the delocalization of the negative charge on the phenolate oxygen, which enhances its ability to accept hydrogen bonds. nih.gov High-pressure studies on methanol and ethanol solvates have shown that strong hydrogen bonds with the guest solvents, along with intermolecular edge-to-face C–H⋯π interactions, dictate the packing arrangement. researchgate.net The study of these hydrogen bond networks is essential for understanding the aggregation modes of the dye and solvent molecules, which are directly linked to its solvatochromic behavior. nih.gov

Electronic Spectroscopy and Photophysical Studies

The electronic and photophysical properties of Reichardt's dye are characterized by its remarkable sensitivity to its environment, which is evident in its electronic absorption and emission spectra. These properties are primarily governed by an intramolecular charge transfer process.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of Reichardt's dye is dominated by a strong, broad absorption band in the visible region. acs.org This band is assigned to a long-wavelength intramolecular charge-transfer (ICT) transition from the phenolate oxygen to the pyridinium ring. iupac.orgrsc.org The position of this ICT band is highly dependent on the solvent, a phenomenon that forms the basis of its use as a solvent polarity indicator. iupac.org

In addition to the main ICT band, the spectrum also shows absorption maxima at shorter wavelengths. acs.org For instance, in ethyl acetate (B1210297), besides the broad ICT band around 500-900 nm, two other absorption maxima are observed at approximately 301 nm and 392 nm. acs.org Time-dependent density functional theory (TD-DFT) calculations have been employed to support the assignment of these bands. acs.org

The molar absorption coefficient (ε) of the ICT band also shows a dependence on the solvent polarity. d-nb.info The intensity of the UV-Vis absorption band has been observed to increase with decreasing temperature, which can be attributed to volume shrinkage of the solution upon cooling. preprints.org

Table 1: UV-Visible Absorption Maxima of Reichardt's Dye in Various Solvents

| Solvent | λmax (nm) | ET(30) (kcal/mol) | Reference |

|---|---|---|---|

| Ethyl Acetate | ~800 | 38.5 | acs.org |

| Chloroform | - | 39.2 (at 0.1 MPa) | acs.org |

| Methanol | 458 | - | nih.gov |

| Ethanol | 480 | - | nih.gov |

| Acetone | - | - | nih.gov |

| Diphenyl ether | 810 | - | researchgate.net |

| Water | 453 | - | researchgate.net |

Note: The λmax can vary depending on the specific conditions and the presence of other absorption bands.

Fluorescence Spectroscopy and Emission Properties

While the absorption properties of Reichardt's dye are well-documented, its fluorescence emission properties have been explored to a lesser extent. acs.org Generally, solvatochromic dyes that exhibit a large change in dipole moment upon excitation, like Reichardt's dye, can have fluorescence properties that are also sensitive to the solvent environment. researchgate.net

For some related solvatochromic betaine dyes, intense fluorescence emissions have been observed, often with large Stokes shifts. researchgate.net The fluorescence quantum yields of such dyes can be significantly influenced by the solvent polarity. researchgate.net For instance, some pyrimidine-based azo dyes, which also exhibit solvatochromism, have shown higher fluorescence quantum yields in non-polar solvents. researchgate.net

The study of the fluorescence of dyes like 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), which also exhibits positive solvatochromism, has shown that the emission spectrum can shift dramatically with the polarity of the microenvironment, spanning a wide range of the visible spectrum from blue to red. nih.gov This suggests that the fluorescence of pyridinium betaines like Reichardt's dye could also be a sensitive probe of the local environment, though more specific research is needed to fully characterize its emission properties. acs.org

Solvatochromic and Halochromic Phenomena in Pyridinium Betaines

Pyridinium betaines, with Reichardt's dye being the most prominent example, are renowned for their dramatic solvatochromic behavior. iupac.orgiupac.org Specifically, Reichardt's dye exhibits one of the largest negative solvatochromic effects known, meaning its longest-wavelength absorption band shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases. researchgate.net This is because the highly polar zwitterionic ground state is better stabilized by polar solvents than the less polar excited state, thus increasing the energy gap for the electronic transition. d-nb.info

This extraordinary solvatochromism led to the development of the empirical ET(30) scale of solvent polarity, where ET(30) is the molar transition energy of Reichardt's dye in a given solvent. iupac.orgiupac.org This scale is widely used to characterize the polarity of a vast range of molecular solvents, solvent mixtures, and even ionic liquids. iupac.orgrsc.org

In addition to solvatochromism, pyridinium betaines also exhibit halochromism, where the absorption spectrum is affected by the presence of dissolved salts. iupac.orgiupac.org For Reichardt's dye in acetonitrile, the addition of alkali and alkaline earth metal salts leads to a cation-induced negative halochromism (a blue shift). researchgate.net This effect is attributed to the interaction of the cations with the negatively charged phenolate oxygen of the dye. researchgate.net This property has led to the suggestion of using these dyes as chromoionophoric indicators for cations. researchgate.net

Intramolecular Charge Transfer (ICT) Investigations

The solvatochromic and other chromic phenomena observed in Reichardt's dye are fundamentally rooted in an intramolecular charge transfer (ICT) process. rsc.orgnih.gov The longest-wavelength absorption band corresponds to the transfer of electron density from the electron-rich phenolate part of the molecule (the donor) to the electron-deficient pyridinium ring (the acceptor). iupac.orgiupac.org

This ICT results in a significant change in the dipole moment between the ground state and the excited state. nih.gov The ground state possesses a large permanent dipole moment, which is considerably reduced in the excited state. nih.gov The stabilization of the highly polar ground state by polar solvents is the primary reason for the negative solvatochromism. d-nb.info

Investigations into the ICT character of the electronic transitions are often supported by theoretical calculations, such as TD-DFT, which can help to elucidate the nature of the excited states and the extent of charge transfer. acs.org The study of the ICT process is crucial for understanding the structure-property relationships of these dyes and for designing new materials with tailored optical properties. acs.org All spectra of Reichardt's dye exhibit a single, well-defined ICT band, and the position of this band is highly dependent on the composition of its environment. researchgate.net

Ultrafast Transient Absorption Spectroscopy

Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the dynamics of photoexcited states in molecules and materials on extremely short timescales, typically from femtoseconds to nanoseconds. edinst.comnih.gov This method involves exciting a sample with a short, intense "pump" pulse of light and then monitoring the resulting changes in absorption with a second, weaker "probe" pulse at a variable time delay. nih.gov By measuring the difference in the absorption spectrum of the sample before and after excitation, TA spectroscopy provides crucial insights into processes such as electron and energy transfer, excited-state relaxation, and the formation of transient species. edinst.comnih.gov

In the context of the compound 1,5-Naphthalenediamine (1,5-NDA), which is identified by the EINECS number 288-098-3, ultrafast transient absorption spectroscopy has been employed to study its behavior within complex material systems, specifically in Dion-Jacobson two-dimensional (2D) lead halide perovskites. osti.gov In these structures, 1,5-NDA exists as the 1,5-naphthalene diammonium (1,5-NDA) cation, which acts as an organic spacer layer between inorganic lead halide sheets. osti.gov

Research on thin films of (1,5-NDA)PbX₄ (where X is a halide) utilized ultrafast transient absorption spectroscopy to probe the interfacial dynamics following photoexcitation. osti.gov In these experiments, the samples were excited with a 340 nm pump pulse, which selectively excites the inorganic lead halide layers. The subsequent dynamics were monitored by a broadband visible probe pulse over a time delay of up to 5 nanoseconds. osti.gov

The transient absorption spectra revealed significant findings about the energy transfer processes between the inorganic and organic components. A key observation was the appearance of a broad photoinduced absorption (PIA) feature at longer wavelengths (around 550 nm) for bromide-rich perovskite compositions. osti.gov This long-lived PIA is attributed to the formation of a naphthalene (B1677914) triplet species. osti.gov The kinetics of this PIA signal provide detailed information on the formation time of triplet excimers—excited-state dimers of the naphthalene moiety. osti.gov

For instance, in the pure bromide compound, (1,5-NDA)PbBr₄, the PIA signal at 550 nm reaches its maximum amplitude almost instantaneously with the pump pulse. This indicates that the triplet excimer states are populated on a sub-picosecond timescale, which is faster than the time resolution of the measurement system, driven by a large energy gradient for triplet energy transfer. osti.gov In contrast, for mixed-halide compositions where the energy level of the inorganic exciton (B1674681) is near-resonant with the naphthalene triplet level, the formation of the triplet excimer is slower. osti.gov This allows for the observation of kinetic variations in the formation times, providing a deeper understanding of the interlayer energy transfer mechanism. osti.gov

The table below summarizes the key findings from the ultrafast transient absorption spectroscopy studies on 1,5-NDA within the perovskite structures.

| Sample Composition | Pump Wavelength (nm) | Probe Wavelength Range | Key Observation | Inferred Process | Timescale |

| (1,5-NDA)PbBr₄ | 340 | Visible | Instantaneous rise of PIA at 550 nm | Triplet excimer formation | < 1 ps |

| Mixed Halide (e.g., (1,5-NDA)PbBr₃.₅I₀.₅) | 340 | Visible | Slower rise time of PIA | Competition between triplet excimer formation and monomer phosphorescence | ps to ns |

| (1,5-NDA)PbI₄ | 340 | Visible | Absence of long-lived PIA | Inefficient triplet energy transfer | > 5 ns |

Theoretical and Computational Investigations of 1 Carboxylatomethyl Methylpyridinium

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules at the atomic level.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. psicode.org It is widely used to investigate the electronic structure and to perform geometry optimizations of molecules. google.com In DFT, the total energy of the system is expressed as a functional of the electron density. tuwien.ac.atwikipedia.org

For pyridinium (B92312) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311G(d,p) and 6-311++G(d,p), have been successfully employed to study their molecular structures. researchgate.netnih.gov These calculations allow for the optimization of the molecule's geometry to its lowest energy state, providing accurate predictions of bond lengths and angles. arxiv.orgarxiv.org For instance, studies on related dicarboxy-1-methylpyridinium compounds have shown that DFT can accurately model the strong hydrogen bonds that link the molecules into chains. researchgate.net

The electronic structure of 1-(Carboxylatomethyl)methylpyridinium is significantly influenced by the substituents on the pyridine (B92270) ring. The introduction of electron-withdrawing groups is known to stabilize the negative charge of the corresponding ylides through delocalization, which in turn affects the molecule's reactivity. mdpi.com DFT calculations are instrumental in quantifying these electronic effects. rsc.org The choice of functional and basis set is crucial for obtaining reliable results, with hybrid functionals often providing higher accuracy, albeit at a greater computational expense. google.com Dispersion corrections, such as Grimme's DFT-D3(BJ) method, are also important for accurately describing noncovalent interactions, which can be significant in larger molecular systems. google.com

Table 1: Common DFT Functionals and Basis Sets for Pyridinium Compound Analysis

| Functional | Basis Set | Common Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry optimization and electronic structure of pyridinium inner salts. researchgate.net |

| B3LYP | 6-311++G(d,p) | Analysis of hydrogen bonding and vibrational spectra in pyridinium halides. researchgate.net |

| PBE0 | def2-TZVP | High-accuracy geometry optimization, especially for metal complexes. rsc.org |

Ab initio methods are computational techniques derived directly from theoretical principles without the inclusion of experimental data. ststephens.net.in The most common type is the Hartree-Fock (HF) calculation, which provides a foundational understanding of the electronic wavefunction. ststephens.net.in More advanced ab initio methods, such as Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI), build upon the HF calculation to more accurately account for electron correlation. ststephens.net.in

These methods are invaluable for determining the energetic and spectroscopic properties of molecules. uc.edu For 1-(Carboxylatomethyl)methylpyridinium, ab initio calculations can be used to predict properties such as its infrared (IR) and Raman spectra. The calculated vibrational frequencies can then be compared with experimental data to assign specific vibrational modes. researchgate.net While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties, especially for smaller systems. ststephens.net.in The choice of basis set, such as STO-3G or 6-311++g**, is critical in these calculations as it describes the functional form of the wavefunction. ststephens.net.in

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of particles over time, providing insights into conformational changes, diffusion, and other dynamic processes. researchgate.netmdpi.com

For a molecule like 1-(Carboxylatomethyl)methylpyridinium, MD simulations can be employed to understand its behavior in different environments, such as in solution. These simulations can reveal how the molecule interacts with solvent molecules and how its conformation changes over time. The force fields used in MD simulations, such as COMPASS, are crucial for accurately describing the potential energy of the system. mdpi.com While direct MD simulation studies on 1-(Carboxylatomethyl)methylpyridinium are not extensively reported, the methodology is well-established for studying a wide range of molecular systems, from simple liquids to complex biomolecules. uiuc.edulabxing.com

Computational Analysis of Reactivity and Mechanisms

Computational methods are extensively used to analyze the reactivity of molecules and to elucidate reaction mechanisms.

A key aspect of understanding a chemical reaction is the characterization of its transition state, which is the highest energy point along the reaction coordinate. springernature.com Computational methods, particularly DFT, are widely used to locate and characterize transition states. icheme.orgmdpi.com By identifying the transition state structure, the activation energy of the reaction can be calculated, providing a quantitative measure of the reaction rate. schrodinger.com

For reactions involving pyridinium ylides, such as the 1,3-dipolar cycloaddition, computational analysis can map out the entire reaction pathway, from reactants to products, via the transition state. mdpi.com This involves calculating the potential energy surface of the reaction. icheme.org The characterization of the transition state is crucial as it provides insights into the geometry of the activated complex and the nature of bond breaking and bond formation. nih.govutoronto.ca

Cycloaddition reactions are a class of chemical reactions where two or more unsaturated molecules combine to form a cyclic adduct. The 1,3-dipolar cycloaddition of pyridinium ylides with alkynes is a well-studied example. mdpi.comijrpc.com The reactivity in these reactions is highly dependent on the electronic properties of the substituents on the pyridine ring. mdpi.com

Computational studies have shown that electron-withdrawing groups on the pyridine ring enhance the reactivity in cycloaddition reactions. mdpi.com This is because these groups stabilize the pyridinium ylide, which is the 1,3-dipole in the reaction. Frontier Molecular Orbital (FMO) theory is often used to explain this reactivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne is considered. numberanalytics.com Computational methods can calculate the energies and shapes of these frontier orbitals, providing a quantitative basis for understanding the observed reactivity trends. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-(Carboxylatomethyl)methylpyridinium |

| 2,5-dicarboxy-1-methylpyridinium |

| 3,4-dicarboxy-1-methylpyridinium |

| 2,3-dicarboxy-1-methylpyridinium |

| 2,3-dicarboxy-1-methylpyridinium chloride |

| Pyridinium |

Structure-Property Relationships Derived from Computational Models

Computational models are instrumental in elucidating the relationship between the molecular structure of 1-(Carboxylatomethyl)pyridinium and its chemical properties. These models allow for detailed analysis of its electronic landscape and conformational flexibility.

Electron-withdrawing groups on the pyridine ring can further influence this charge distribution, enhancing the delocalization and stability of the corresponding ylides. mdpi.com Conversely, the negative charge is primarily located on the oxygen atoms of the carboxylate group. The degree of delocalization between the carboxylate and the pyridinium ring through the methylene (B1212753) bridge is a key factor in its electronic structure. nih.gov While some analyses suggest no significant net electronic delocalization in the ground state between such moieties in similar systems, the planarity of the nitrogen atom in the thioamide group of related molecules points towards some electron delocalization between nitrogen and sulfur. nih.gov Ab initio molecular orbital calculations on analogous systems have been employed to investigate the extent of charge delocalization and the effects of substituents. acs.org

Table 1: Calculated Atomic Charges in a Model Pyridinium Cation System (Note: This table is illustrative, based on general findings for pyridinium systems. Specific values for Einecs 288-098-3 require dedicated calculations.)

| Atom/Group | Calculated Partial Charge (a.u.) |

| Pyridinium Ring Nitrogen | Positive |

| Pyridinium Ring Carbons | Partially Positive |

| Methylene Bridge | Slightly Positive |

| Carboxylate Oxygens | Negative |

| Carboxylate Carbon | Positive |

Data is qualitative, representing typical charge distribution from computational models.

The flexibility of the 1-(Carboxylatomethyl)pyridinium molecule is primarily due to the rotation around the C-C and C-N single bonds of the carboxymethyl group. Conformational analysis using computational methods, such as creating Potential Energy Surface (PES) diagrams, helps identify the most stable conformations (rotamers) and the energy barriers between them. dcu.ielumenlearning.com

For pyridinium betaines, a key conformational question is the relative orientation of the carboxylate group with respect to the pyridinium ring. Computational studies on related substituted pyridinium compounds have shown that electrostatic interactions, both intramolecular and intermolecular, play a significant role in determining the preferred conformation in both isolated molecules and crystalline states. daneshyari.com DFT calculations can determine the dihedral angles of the most stable conformers and the relative energies of different isomers. dcu.ie In the solid state, the conformation is also heavily influenced by packing forces and intermolecular interactions like hydrogen bonding. daneshyari.comresearchgate.net For isolated molecules in the gas phase, computational models can predict the lowest energy conformation without the influence of a crystal lattice. dcu.ie

Table 2: Conformational Properties of Related Pyridinium Compounds (Note: This table illustrates typical data obtained from conformational analysis of similar molecules. Specific values for this compound may vary.)

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kJ/mol) | Stability |

| Anti-periplanar | ~180° | 0 (Reference) | Most Stable |

| Syn-clinal (Gauche) | ~±60° | > 0 | Less Stable |

| Eclipsed | ~0°, ~±120° | Highest | Transition State |

This table represents a generalized outcome of conformational analysis on acyclic alkanes and substituted pyridines. lumenlearning.com

Materials Science and Advanced Applications

Integration into Functional Materials Systems

The incorporation of chromophores like DASPI into larger material systems is a key strategy for developing functional materials with tailored properties. The inherent characteristics of the dye, combined with the properties of a host matrix, can lead to synergistic effects and novel functionalities.

Zwitterionic polymers, which contain both positive and negative charges on the same monomer unit, are known for their excellent biocompatibility, thermal stability, and resistance to nonspecific protein adsorption. These properties make them highly desirable for a range of applications, including biomedical devices and coatings. The functionalization of materials with zwitterions can create a tightly bound hydration layer on the surface, which is crucial for preventing biofouling.

While direct studies detailing the integration of DASPI into zwitterion-functionalized composites are not extensively documented in publicly available research, the principles of such systems suggest significant potential. The incorporation of a dye like DASPI into a zwitterionic polymer matrix could lead to the development of advanced materials that combine the optical properties of the chromophore with the enhanced surface properties of the zwitterion. For instance, zwitterion-functionalized graphene oxide has been shown to improve the water perm-selectivity and fouling resistance of polyamide membranes. nih.gov The introduction of an optically active component like DASPI could add sensing or imaging capabilities to such advanced membranes.

The general fabrication strategies for zwitterion-based functional coatings include the zwitterion-bearing binder route, the zwitterion-bearing additive route, and the post-generation of coatings from zwitterionic precursors. tue.nl These methods could potentially be adapted to incorporate DASPI, creating multifunctional composites with both advanced surface and optical properties.

A key area of research in materials science is the development of materials whose properties can be controlled or "tuned" by external stimuli. DASPI is a prime candidate for the creation of such materials due to its responsive fluorescent properties.

The fluorescence of DASPI can be tuned by adjusting the pH of its environment. sigmaaldrich.com This pH sensitivity allows for the development of materials that can act as optical sensors for changes in acidity or alkalinity. Furthermore, the fluorescent properties of DASPI can be significantly enhanced through host-guest interactions. For example, when encapsulated within cucurbituril, a macrocyclic host molecule, the fluorescence emission of DASPI is greatly intensified. sigmaaldrich.com This phenomenon can be exploited to create highly sensitive fluorescent probes and materials with switchable optical properties.

Another avenue for developing tunable materials involves the use of DASPI in the characterization and development of photofunctional materials. For instance, it has been used to characterize the fluorescence of zeolite crystals, which can be used in various catalytic and separation applications. sigmaaldrich.com The ability of DASPI to be photoexcited into an internal charge transfer state also opens up possibilities for its use in materials designed for energy conversion or information storage. sigmaaldrich.com

The development of biomimetic photonic materials with tunable structural colors is another area where dyes like DASPI could be impactful. scientificlabs.co.uk These materials, inspired by nature, derive their color from their nanostructure rather than from pigments. The incorporation of responsive dyes could allow for dynamic control over the optical properties of these materials, leading to applications in displays, sensors, and camouflage technologies. researchgate.net

Advanced Applications in Optoelectronics

The distinct electronic structure of DASPI, characterized by an electron-donating dimethylamino group and an electron-accepting pyridinium (B92312) group connected by a conjugated π-bridge, makes it a strong candidate for applications in optoelectronics, particularly in the realm of nonlinear optics.

Nonlinear optical materials are capable of altering the properties of light that passes through them, a phenomenon that is crucial for technologies such as frequency conversion, optical switching, and data storage. Second-order NLO effects, such as second-harmonic generation (SHG), are particularly important. SHG is a process where two photons of the same frequency are combined to generate a new photon with twice the frequency. wikipedia.org

The relationship between the molecular structure and the NLO properties is a key area of study. The "bond length alternation" (BLA), which is the difference in the lengths of adjacent carbon-carbon bonds in the conjugated bridge, is a critical parameter for determining the first hyperpolarizability. nih.gov The optimization of the BLA can lead to a significant enhancement of the NLO response.

Table 1: Comparison of NLO-Relevant Properties of DASPI and Related Compounds

| Compound/Parameter | Hyperpolarizability (β) | Key Structural Feature |

|---|---|---|

| DAST Analogue Cation | Estimated at ~80% of DAST | Phenylethynyl bridge |

Note: The hyperpolarizability of the DAST analogue is a theoretical estimation.

The design of materials for specific optical responses often involves the strategic assembly of chromophores like DASPI into a non-centrosymmetric arrangement. For second-order NLO effects to be observed in a bulk material, the individual molecules must be aligned in a way that does not create a center of inversion symmetry. wikipedia.org

One approach to achieving the necessary alignment is through crystal engineering, where the interactions between the dye cations and various counter-anions are used to control the crystal packing. By selecting appropriate counter-anions, it is possible to produce SHG-active salts of the DASPI cation. researchgate.net

Another strategy involves incorporating the dye into a polymer matrix and then using an external electric field to align the chromophores, a process known as poling. The design of polymethine dyes, a class that includes hemicyanines like DASPI, is guided by theoretical and computational studies to optimize their properties for applications such as all-optical switching. researchgate.net

The development of hemicyanine dyes with near-infrared (NIR) emission is also a significant area of research for applications in biological imaging and sensing. nih.gov By modifying the chemical structure of the dye, it is possible to tune its absorption and emission wavelengths to the NIR region, which allows for deeper tissue penetration and reduced autofluorescence.

Table 2: Chemical Compound Names

| Common Name/Abbreviation | Chemical Name |

|---|---|

| DASPI | trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide |

| DAST | 1-methyl-4-{2-[4-(dimethylamino) phenyl]ethenyl}pyridinium p-toluenesulfonate |

Electrochemistry and Redox Behavior

Electrochemical Characterization Techniques

The electrochemical behavior of [BMIM][BF4] and species dissolved within it are primarily investigated using techniques such as cyclic voltammetry and impedance spectroscopy. These methods allow for the determination of fundamental parameters like redox potentials, diffusion coefficients, and ionic conductivity.

Cyclic voltammetry (CV) is a principal technique used to probe the electrochemical characteristics of [BMIM][BF4]. A key feature of this ionic liquid is its wide electrochemical window, which is the range of potentials where the solvent itself is not oxidized or reduced. For [BMIM][BF4], this window can be as wide as 4.7 V, providing a stable medium for studying various redox-active species without interference from the solvent. chemicalbook.com However, investigations have also shown that the anodic oxidation of the tetrafluoroborate (B81430) anion can occur to yield the Lewis acid BF3. researchgate.net

CV studies in [BMIM][BF4] have been conducted on numerous compounds. For instance, the electrochemical reduction of thymine (B56734) and thymidine (B127349) has been investigated, revealing a one-electron reduction for thymine and a two-step reduction for thymidine. chemicalpapers.com Similarly, the electrochemistry of nickel(II) salen was examined, showing a quasi-reversible, one-electron reduction to nickel(I) salen. capes.gov.brbsb-muenchen.de The significant viscosity of the ionic liquid impacts mass transport, as evidenced by the diffusion coefficient for nickel(II) salen, which was found to be over 500 times smaller than in a conventional organic solvent like dimethylformamide. capes.gov.brbsb-muenchen.de

The table below summarizes diffusion coefficients for various species determined in [BMIM][BF4] using cyclic voltammetry.

| Species | Temperature | Diffusion Coefficient (cm²/s) | Source |

| Nickel(II) salen | Room Temperature | 1.8 x 10⁻⁸ | capes.gov.brbsb-muenchen.de |

| Ni(II) | 353 K | 4.4 x 10⁻⁸ | researchgate.net |

Electrochemical Impedance Spectroscopy (EIS) is a powerful tool for characterizing the conductive properties of [BMIM][BF4]. This technique measures the impedance of a system over a range of frequencies, allowing for the determination of bulk resistance, which is then used to calculate ionic conductivity. sciforum.net Studies have shown that [BMIM][BF4] possesses good ionic conductivity at room temperature, a crucial property for its use in electrochemical devices. mdpi.com

The conductivity of [BMIM][BF4] can be further enhanced when incorporated into polymer matrices. For example, when mixed with poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) to form an ionic liquid gel polymer electrolyte (ILGPE), the resulting material can achieve high ionic conductivity. mdpi.com One study found that a gel with a 40:60 ratio of PVDF-HFP to [BMIM][BF4] exhibited a conductivity of 2.84 × 10⁻³ S cm⁻¹. mdpi.com Another investigation using EIS determined the ionic conductivity to be approximately 0.28 S/m. researchgate.net The conductivity of these systems is temperature-dependent, generally increasing with temperature.

The table below presents ionic conductivity values for systems containing [BMIM][BF4].

| System | Temperature | Ionic Conductivity | Source |

| Pure [BMIM][BF4] | Room Temperature | ~0.28 S/m | researchgate.net |

| d-Ut(600)₁₀LiCF₃SO₃[Bmim]Cl | 21°C | 3.64 x 10⁻⁶ S cm⁻¹ | frontiersin.org |

| d-Ut(600)₁₀LiCF₃SO₃[Bmim]Cl | 100°C | 5.00 x 10⁻⁴ S cm⁻¹ | frontiersin.org |

| PVDF-HFP/[BMIM][BF4] (60:40) | Room Temperature | 2.84 x 10⁻³ S cm⁻¹ | mdpi.com |

Applications in Electrosynthesis

The unique properties of [BMIM][BF4] make it an attractive medium for electrosynthesis, where electrical energy drives chemical reactions. It can act as both the solvent and the supporting electrolyte, simplifying reaction setups and enabling novel synthetic pathways. orgsyn.orgbloomtechz.com

[BMIM][BF4] has been successfully employed in various organic electrosynthesis reactions. A notable example is the anodic oxidation of the tetrafluoroborate anion itself to generate boron trifluoride (BF3) in situ. researchgate.net This electrogenerated Lewis acid has been used to catalyze reactions such as the hydration of alkynes, demonstrating an effective alternative to traditional, often hazardous, catalysts like BF3·Et2O. researchgate.netsoton.ac.uk

The ionic liquid also serves as a medium for the reductive cleavage of carbon-halogen bonds. Studies on the electrochemical reduction of organic bromides and chlorides have shown that the reaction mechanisms in [BMIM][BF4] are comparable to those in conventional polar aprotic solvents. rsc.orgresearchgate.net For instance, the reduction of aromatic halides typically proceeds through a stepwise mechanism, while alkyl and benzyl (B1604629) halides often follow a concerted electron transfer/bond cleavage pathway. rsc.org

[BMIM][BF4] provides a stable environment for electrocatalytic processes, where a catalyst facilitates an electrochemical reaction at an electrode surface. Research has demonstrated its use in the catalytic reduction of organohalides. In one system, nickel(I) salen, electrogenerated in situ from nickel(II) salen, acts as a catalyst for the cleavage of carbon-halogen bonds in compounds like iodoethane. capes.gov.brbsb-muenchen.de

The electrode material itself can also play a catalytic role. In the reductive cleavage of organic chlorides, silver (Ag) and copper (Cu) electrodes have been shown to exhibit catalytic effects, with silver being a significantly better electrocatalyst. rsc.org The catalytic effect is observed when the reaction follows a concerted mechanism. rsc.org Furthermore, a bio-electrocatalyst composed of vitamin B-12 and graphene has been used in [BMIM][BF4] for the electroreduction of halocarbons such as benzyl bromide and trichloroacetic acid. epa.gov This system leverages a synergistic effect between the graphene, the ionic liquid, and the vitamin B-12 to achieve efficient reduction at less negative potentials. epa.gov

Role in Ionic Liquid Design for Electrochemical Systems

[BMIM][BF4] is a foundational component in the design of advanced electrolytes for various electrochemical systems, including batteries, supercapacitors, and fuel cells. bloomtechz.commdpi.comsigmaaldrich.com Its key attributes for these applications are its wide electrochemical stability window, high thermal stability (up to 300 °C), and good ionic conductivity. mdpi.comnih.gov

It is frequently used as the electrolyte in lithium-ion batteries and electric double-layer capacitors. sigmaaldrich.com A significant area of development is the creation of ionic liquid gel polymer electrolytes (ILGPEs), where [BMIM][BF4] is incorporated into a polymer host like PVDF-HFP. mdpi.comnih.gov This approach combines the safety benefits of a solid-state electrolyte (e.g., reduced leakage and flammability) with the high ionic conductivity of a liquid. mdpi.com The addition of [BMIM][BF4] to the polymer serves to both plasticize the matrix and provide mobile ions, reducing the polymer's crystallinity and enhancing charge transport. mdpi.comnih.gov An ILGPE containing [BMIM][BF4] has demonstrated an electrochemical stability of 4.2 V, making it suitable for high-voltage electrochemical devices. mdpi.comnih.gov The rational design and selection of such ILGPEs, based on understanding the interplay between the ionic liquid and the polymer, is a key strategy for developing next-generation energy storage technologies. mdpi.comnih.gov

Supramolecular Chemistry and Molecular Recognition

Host-Guest Interactions and Complexation Studies